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molecular formula C12H12F2O B179497 4-(3,4-Difluorophenyl)cyclohexanone CAS No. 135862-41-8

4-(3,4-Difluorophenyl)cyclohexanone

Cat. No. B179497
M. Wt: 210.22 g/mol
InChI Key: SNZZHQLDZGYZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05322638

Procedure details

A mixture of 6.30 g of 8-(3,4-difluorophenyl)-1,4-dioxaspiro[4.5]decane, 60 ml of toluene and 40 ml of formic acid was stirred for 18 hours. The formic acid phase was separated and extracted twice with 30 ml of toluene each time. The combined toluene phase was washed neutral with water, dried over sodium sulphate and concentrated. There were obtained 5.00 g of 4-(3,4-difluorophenyl)cyclohexanone as a colourless oil.
Name
8-(3,4-difluorophenyl)-1,4-dioxaspiro[4.5]decane
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:9]2[CH2:18][CH2:17][C:12]3(OCC[O:13]3)[CH2:11][CH2:10]2)[CH:5]=[CH:6][C:7]=1[F:8].C1(C)C=CC=CC=1>C(O)=O>[F:1][C:2]1[CH:3]=[C:4]([CH:9]2[CH2:10][CH2:11][C:12](=[O:13])[CH2:17][CH2:18]2)[CH:5]=[CH:6][C:7]=1[F:8]

Inputs

Step One
Name
8-(3,4-difluorophenyl)-1,4-dioxaspiro[4.5]decane
Quantity
6.3 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)C1CCC2(OCCO2)CC1
Name
Quantity
60 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The formic acid phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 30 ml of toluene each time
WASH
Type
WASH
Details
The combined toluene phase was washed neutral with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC=1C=C(C=CC1F)C1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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